molecular formula C9H14O2 B11940088 1-Oxaspiro[4.5]decan-6-one CAS No. 129529-81-3

1-Oxaspiro[4.5]decan-6-one

Cat. No.: B11940088
CAS No.: 129529-81-3
M. Wt: 154.21 g/mol
InChI Key: YOJIYPFKKGAVKW-UHFFFAOYSA-N
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Description

1-Oxaspiro[45]decan-6-one is a unique organic compound characterized by its spirocyclic structure, which includes an oxygen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxaspiro[4.5]decan-6-one can be synthesized through a variety of methods. One notable method involves the Prins/pinacol cascade reaction. This process typically uses aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. The reaction is catalyzed by a Lewis acid, leading to the formation of the spirocyclic structure with high selectivity and yield .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply to its production.

Chemical Reactions Analysis

Types of Reactions: 1-Oxaspiro[4.5]decan-6-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different spirocyclic derivatives.

    Substitution: This reaction can replace hydrogen atoms with other functional groups, altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones or alcohols, while reduction can produce different spirocyclic alcohols.

Scientific Research Applications

1-Oxaspiro[4.5]decan-6-one has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Oxaspiro[4.5]decan-6-one exerts its effects involves interactions with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

  • 1-Oxaspiro[4.5]decan-2-one
  • 6-Oxaspiro[4.5]decan-9-one
  • 2,6,10,10-Tetramethyl-1-oxaspiro[4.5]decan-6-ol

Uniqueness: 1-Oxaspiro[4.5]decan-6-one is unique due to its specific spirocyclic structure and the position of the oxygen atom within the ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

129529-81-3

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

1-oxaspiro[4.5]decan-6-one

InChI

InChI=1S/C9H14O2/c10-8-4-1-2-5-9(8)6-3-7-11-9/h1-7H2

InChI Key

YOJIYPFKKGAVKW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCCO2)C(=O)C1

Origin of Product

United States

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